Flueggenine A
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Overview
Description
Flueggenine A is a natural product found in Flueggea virosa with data available.
Scientific Research Applications
Chemical Structure and Antitumor Activity
- Flueggenines A and B : Novel C,C-linked dimeric indolizidine alkaloids including Flueggenine A were isolated from Flueggea virosa. This compound exhibited weak activity against the P-388 tumor cell line, indicating potential antitumor properties (Gan et al., 2006).
Anti-HIV Properties
- Securinega Alkaloids Including Flueggenines : this compound, as part of a group of Securinega alkaloids from Flueggea virosa, was found to have weak to moderate anti-HIV activities (Zhang et al., 2015).
Biosynthesis and Chemical Synthesis
- Biosynthesis and Synthetic Routes : Studies discuss the biosynthesis of this compound and related alkaloids, and the challenges and methodologies in their chemical synthesis (Zhang et al., 2013), (Jeon et al., 2017).
Molecular Structure Analysis
- Computational Analysis of Molecular Structure : Theoretical studies have been conducted to understand the molecular structure of Flueggenines A and B, including their spectroscopic properties (Zhou et al., 2011).
Inhibition of Inflammatory Mediators
- Anti-inflammatory Potential : Related Securinega alkaloids have been studied for their ability to inhibit the expression of inflammatory mediators, suggesting a potential anti-inflammatory role for this compound as well (Chen et al., 2021).
properties
Molecular Formula |
C24H26N2O4 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(1S,8S,13R)-6-[(1S,7S,8S,13R)-3-oxo-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradec-4-en-7-yl]-2-oxa-9-azatetracyclo[6.5.1.01,5.09,13]tetradeca-4,6-dien-3-one |
InChI |
InChI=1S/C24H26N2O4/c27-21-8-13-7-16(18-12-23(13,29-21)19-3-2-6-26(18)19)15-9-14-11-24(17(15)10-22(28)30-24)20-4-1-5-25(14)20/h8-10,14,16,18-20H,1-7,11-12H2/t14-,16+,18+,19-,20-,23+,24+/m1/s1 |
InChI Key |
PUGSEMPSWVKNDX-RXAKBCPYSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@]34C[C@H](N2C1)C=C(C3=CC(=O)O4)[C@@H]5CC6=CC(=O)O[C@@]67C[C@@H]5N8[C@@H]7CCC8 |
Canonical SMILES |
C1CC2C34CC(N2C1)C=C(C3=CC(=O)O4)C5CC6=CC(=O)OC67CC5N8C7CCC8 |
synonyms |
flueggenine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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